molecular formula C12H14O2 B8504241 2-Cyclopropyl-6-ethyl-benzoic acid

2-Cyclopropyl-6-ethyl-benzoic acid

Cat. No. B8504241
M. Wt: 190.24 g/mol
InChI Key: WBIAIRCRNTUBLO-UHFFFAOYSA-N
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Patent
US08080541B2

Procedure details

2-Cyclopropyl-6-ethyl-benzaldehyde (CAS 945408-11-7) (500 mg, 2.9 mmol) was dissolved in 3.5 mL tert butanol and 1.7 mL 2-methyl-2-butene. At 0° C. a solution of sodium chlorite (80% purity, 422 mg, 3.8 mmol) and sodium dihydrogenphosphate (452 mg, 3.8 mmol) in 3 mL water was added slowly. The reaction mixture was stirred at room temperature over night. The solvents were evaporated off. The residue was taken up in 1N sodium hydroxide solution and was extracted with tert butyl methylether. The aqueous phase was adjusted at pH 1 with 25% HCl and extracted twice with tert butyl methylether. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude product was used without any further purification, white solid (412 mg, 75%), MS: m/e=189.3 [(M−H)−].
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step Two
Quantity
452 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:5]=2[CH:6]=[O:7])[CH2:3][CH2:2]1.Cl([O-])=[O:15].[Na+].P([O-])(O)(O)=O.[Na+]>C(O)(C)(C)C.CC(=CC)C.O>[CH:1]1([C:4]2[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:5]=2[C:6]([OH:15])=[O:7])[CH2:2][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(CC1)C1=C(C=O)C(=CC=C1)CC
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
422 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
452 mg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.7 mL
Type
solvent
Smiles
CC(C)=CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated off
EXTRACTION
Type
EXTRACTION
Details
was extracted with tert butyl methylether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with tert butyl methylether
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was used without any further purification, white solid (412 mg, 75%), MS

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=C(C(=O)O)C(=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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